

Zafirlukast-d7: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Zafirlukast-d7

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For Researchers, Scientists, and Drug Development Professionals

CAS Number for **Zafirlukast-d7**: 1217174-18-9[1][2][3][4]

This technical guide provides an in-depth overview of Zafirlukast, with a specific focus on its deuterated analog, **Zafirlukast-d7**. **Zafirlukast-d7** is a deuterium-labeled version of Zafirlukast, which is primarily utilized as an internal standard for analytical and pharmacokinetic research.

[3] The inclusion of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays, thereby enabling precise quantification in biological samples.[3]

Core Compound: Zafirlukast

Zafirlukast is a synthetic, orally active leukotriene receptor antagonist (LTRA) used for the chronic treatment of asthma.[5][6] It acts as a competitive and selective antagonist of the cysteinyl leukotriene-1 (CysLT1) receptor.[7][8] By blocking the action of cysteinyl leukotrienes (LTD4 and LTE4), Zafirlukast mitigates key pathophysiological processes in asthma, including bronchoconstriction, airway edema, and inflammation.[6][9]

Physicochemical Properties

Pure zafirlukast is a fine, white to pale yellow amorphous powder. It is practically insoluble in water, slightly soluble in methanol, and freely soluble in tetrahydrofuran, dimethylsulfoxide, and acetone.[5]

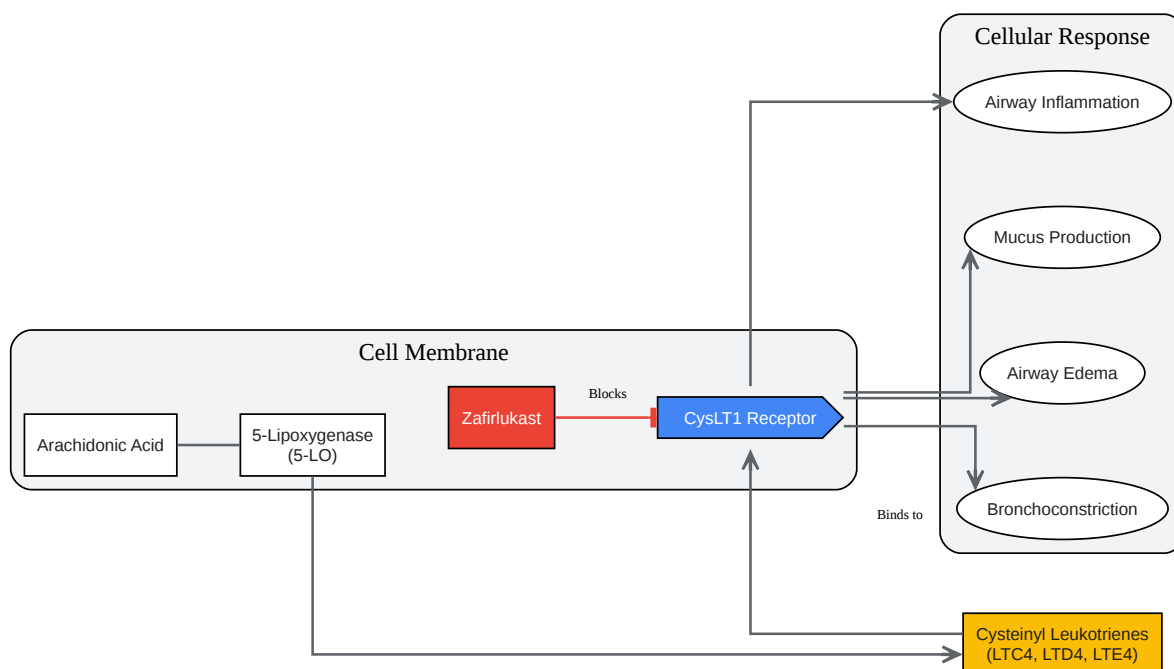
Quantitative Data Summary

The following table summarizes key quantitative data for Zafirlukast, derived from pharmacokinetic studies and clinical trials.

Parameter	Value	Notes
Molecular Formula	C31H33N3O6S	Zafirlukast
Molecular Weight	575.68 g/mol	Zafirlukast
Molecular Formula (d7)	C31H26D7N3O6S	Zafirlukast-d7[2]
Molecular Weight (d7)	582.72 g/mol	Zafirlukast-d7[2][4]
Peak Plasma Concentration (Tmax)	~3 hours	Following oral administration[5][7]
Plasma Protein Binding	>99%	Primarily to albumin[5][7]
Elimination Half-Life	8 to 16 hours	Average of 10 hours[7]
Bioavailability	Reduced by ~40% with food	Should be taken 1 hour before or 2 hours after meals[7][10]
Metabolism	Hepatic	Primarily via the CYP2C9 enzyme[5][7]
Oral Clearance	~20 L/h	

Signaling Pathway: Zafirlukast Mechanism of Action

Zafirlukast exerts its therapeutic effect by interrupting the pro-inflammatory signaling cascade of cysteinyl leukotrienes. The following diagram illustrates this mechanism.



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Caption: Mechanism of action of Zafirlukast at the CysLT1 receptor.

Experimental Protocols

Synthesis of Zafirlukast

The total synthesis of Zafirlukast has been described in the literature. A representative multi-step synthesis can be summarized as follows:

- One-Pot Synthesis of Intermediate 5f: To a mixture of aryl bromide 7, PdCl₂(PPh₃)₂, CuI, and Et₃N in dry DMF, trimethylsilyl acetylene is added. This reaction yields a key intermediate compound.[\[11\]](#)[\[12\]](#)

- Formation of 3-Aroylindole: The intermediate is then subjected to oxidation, for instance using Na₂S₂O₈ in DMSO, to trigger a cyclization process, forming the indole scaffold.[\[12\]](#)
- Subsequent Transformations: The resulting compound undergoes a series of further reactions, including reduction of a nitro group (e.g., with Raney Nickel under a hydrogen atmosphere) to yield a 5-amino indole derivative.[\[11\]](#)[\[12\]](#)
- Final Conjugation: The final step involves the conjugation of the 5-amino indole derivative with cyclopentyl chloroformate in the presence of a base like N-methyl morpholine to yield Zafirlukast.[\[11\]](#)[\[12\]](#)

Note: This is a simplified summary. For detailed experimental procedures, including reagent quantities and reaction conditions, refer to the cited literature.[\[11\]](#)[\[12\]](#)

In Vitro Assay of Leukotriene Receptor Antagonism

- Objective: To determine the antagonist activity of Zafirlukast against cysteinyl leukotrienes in airway smooth muscle.
- Methodology:
 - Conducting airway smooth muscle tissues are obtained from laboratory animals (e.g., guinea pigs) or human donors.
 - The tissues are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
 - Changes in muscle tension (contraction) are measured isometrically using force-displacement transducers.
 - A cumulative concentration-response curve is established for a cysteinyl leukotriene agonist (e.g., LTD₄) to determine its contractile activity.
 - The tissues are then incubated with Zafirlukast at various concentrations for a defined period.
 - The concentration-response to the agonist is re-determined in the presence of Zafirlukast.

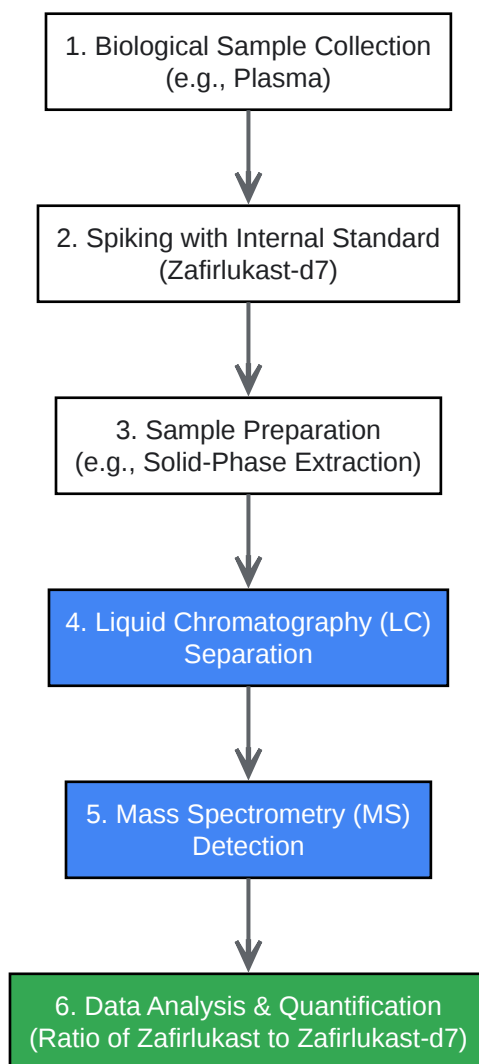
- A rightward shift in the concentration-response curve for the agonist in the presence of Zafirlukast indicates competitive antagonism.[6][13] The magnitude of this shift can be used to calculate the potency of Zafirlukast.

Clinical Trial Protocol for Allergen Challenge

- Objective: To evaluate the efficacy of Zafirlukast in preventing allergen-induced bronchoconstriction.
- Methodology:
 - A double-blind, placebo-controlled, crossover study design is typically employed in patients with a history of atopic asthma.[14]
 - Patients receive a single oral dose of Zafirlukast (e.g., 40 mg) or a matching placebo.[15]
 - After a specified time (e.g., 2 hours), patients undergo an inhalational allergen challenge. The allergen used is one to which the patient has a known sensitivity (e.g., cat dander). [15]
 - Pulmonary function, typically measured as the forced expiratory volume in one second (FEV1), is monitored before and at regular intervals after the challenge.
 - The primary endpoint is often the degree of bronchoconstriction, which can be assessed by the percentage fall in FEV1 or the provocative dose of allergen required to cause a specific fall in FEV1 (e.g., PD20).[15]
 - Zafirlukast's efficacy is demonstrated by a significant attenuation of both the early- and late-phase bronchoconstrictor responses to the allergen compared to placebo.[14][15]

Experimental Workflow: Quantification of Zafirlukast using Zafirlukast-d7

The use of **Zafirlukast-d7** as an internal standard is crucial for accurate bioanalysis. The following diagram outlines a typical workflow for quantifying Zafirlukast in a biological matrix.



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Caption: Workflow for bioanalysis of Zafirlukast using a deuterated internal standard.

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References

- 1. Zafirlukast-d7 CAS#: 1217174-18-9 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]

- 3. veeprho.com [veeprho.com]
- 4. scbt.com [scbt.com]
- 5. Zafirlukast - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Zafirlukast? [synapse.patsnap.com]
- 9. Summary of clinical trials with zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp³ C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nyallergy.com [nyallergy.com]
- 14. Zafirlukast: the first leukotriene-receptor antagonist approved for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
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